3-Chloro-5-dimethylphosphorylpyridine
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Overview
Description
3-Chloro-5-dimethylphosphorylpyridine is a synthetic organic compound that belongs to the pyridine family. It is characterized by the presence of a chlorine atom at the third position and a dimethylphosphoryl group at the fifth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-dimethylphosphorylpyridine typically involves the chlorination of 5-dimethylphosphorylpyridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. Common reagents used in this process include phosphorus oxychloride and dimethylamine.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-dimethylphosphorylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-5-dimethylphosphorylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-dimethylphosphorylpyridine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
- 3-Chloro-5-methylpyridine
- 3-Chloro-5-ethylpyridine
- 3-Chloro-5-phenylpyridine
Comparison: 3-Chloro-5-dimethylphosphorylpyridine is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-5-dimethylphosphorylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJYNNWFXCIGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CN=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClNOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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